N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of “N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide” is C23H18BrClN2O3S . It has an average mass of 517.823 Da and a mono-isotopic mass of 515.990967 Da .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 214.059 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Chemical Reactions and Synthesis
- Halogenation Reactions : Similar compounds to N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide have been studied for their reactions with various halogens. For instance, N-(2-Acetylbenzofuran-3-yl)acetamide reacts with sulphuryl chloride or chlorine to produce halogenated derivatives, suggesting potential reactivity of related compounds with halogens (Jordan & Markwell, 1978).
Biological Activities
- Enzyme Inhibitory Potential : Compounds with a similar structural framework have been synthesized to investigate their enzyme inhibitory activities. For example, a study on sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
- Antibacterial Properties : Acetamide derivatives with different heterocyclic cores, including compounds structurally similar to the target compound, have shown potential as antibacterial agents. For example, certain N-substituted acetamide derivatives displayed moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Pharmacological Evaluation
- Anticancer Activity : Some 4-arylsulfonyl-1,3-oxazoles, structurally related to the compound , have demonstrated significant anticancer activity against various cancer cell lines, indicating the potential of related compounds in oncological research (Zyabrev et al., 2022).
Theoretical Studies and Modeling
- Molecular Docking Analysis : Indole acetamide derivatives have been synthesized and analyzed using molecular docking, providing insights into their potential biological activities. Such studies could be relevant for similar compounds, including this compound, in understanding their interaction with biological targets (Al-Ostoot et al., 2020).
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide” is not explicitly mentioned in the available resources. Its potential therapeutic applications suggest that it might interact with biological targets, but further studies are needed to elucidate its exact mechanism of action.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O3S/c24-17-9-11-18(12-10-17)26-23(28)15-31(29,30)22-14-27(21-8-4-2-6-19(21)22)13-16-5-1-3-7-20(16)25/h1-12,14H,13,15H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXSKDIXOAQVDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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